N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinopyrimidine core, which is known for its versatility in medicinal chemistry, and a phenoxyacetamide moiety, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine in the presence of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 60°C). This reaction yields 6-methyl-2-morpholinopyrimidine as the primary product .
The next step involves the introduction of the phenoxyacetamide group. This can be achieved by reacting 6-methyl-2-morpholinopyrimidine with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, which are essential for DNA replication and cell division . This inhibition can lead to the suppression of cell proliferation and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
4-aminoquinoline-pyrimidine hybrids: These compounds also feature a pyrimidine core and have shown significant antimalarial activity.
Fluoro-amodiaquine (FAQ)-pyrimidines: These hybrids have demonstrated better in vitro potency against resistant strains of Plasmodium falciparum compared to chloroquine.
Properties
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-11-15(21-18(20-14)22-7-9-24-10-8-22)12-19-17(23)13-25-16-5-3-2-4-6-16/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDFMAQAOATQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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